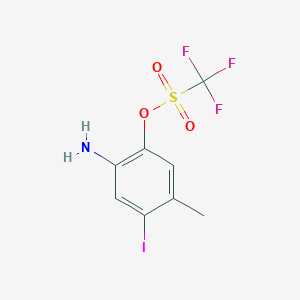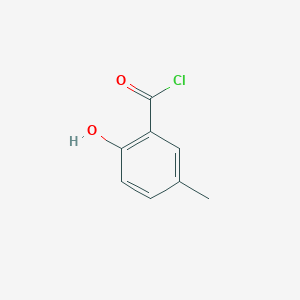![molecular formula C7H3BrFNO B12866040 2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
2-Bromo-6-fluorobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-fluorobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3BrFNO. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring, and it contains bromine and fluorine substituents at the 2 and 6 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with brominated and fluorinated aromatic aldehydes under acidic conditions. The reaction is often carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H2O2) in ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or toluene.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzene or oxazole rings .
Aplicaciones Científicas De Investigación
2-Bromo-6-fluorobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-fluorobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets . In materials science, its electronic properties are exploited to improve the performance of organic electronic devices .
Comparación Con Compuestos Similares
2-Bromo-6-chlorobenzo[d]oxazole: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-6-methylbenzo[d]oxazole: Contains a methyl group instead of fluorine.
2-Fluoro-6-bromobenzo[d]oxazole: Similar structure but with reversed positions of bromine and fluorine.
Uniqueness: 2-Bromo-6-fluorobenzo[d]oxazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propiedades
Fórmula molecular |
C7H3BrFNO |
|---|---|
Peso molecular |
216.01 g/mol |
Nombre IUPAC |
2-bromo-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
Clave InChI |
OXZHUYWVLQIWIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)OC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


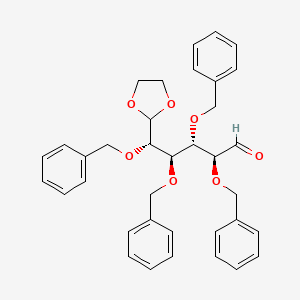
![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)
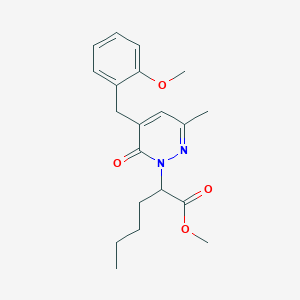
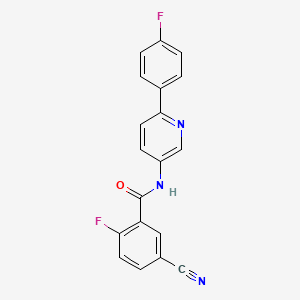
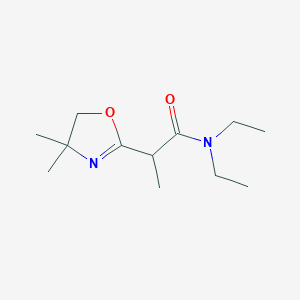
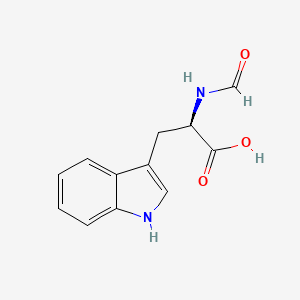
![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)

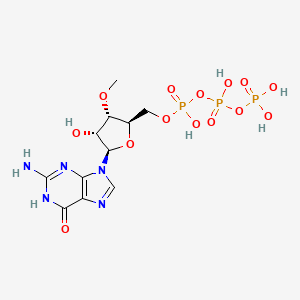
![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
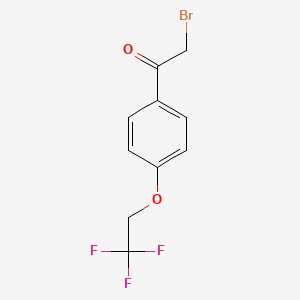
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
